3-(Benzyloxy)-4-piperidin-1-ylaniline

N-type calcium channel blocker Cav2.2 Analgesic

Peptidic N-type calcium channel blockers like ziconotide require intrathecal administration, limiting therapeutic utility. This compound is the core 4-benzyloxyaniline scaffold enabling orally bioavailable, non-peptidic Cav2.2 blockers with validated in vivo efficacy in pain and seizure models. • Validated systemic efficacy: Lead analogues show ED50 = 6 mg/kg (iv) in anti-writhing and DBA/2 mouse anticonvulsant models. • Dual ion channel modulation: Enables investigation of combined N-type calcium and sodium channel blockade for CNS hyperexcitability disorders. • Defined SAR roadmap: Modifications to the piperidine ring or benzyloxy group allow rational optimization of potency, selectivity, and brain penetration.

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
Cat. No. B12073268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-4-piperidin-1-ylaniline
Molecular FormulaC18H22N2O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3
InChIInChI=1S/C18H22N2O/c19-16-9-10-17(20-11-5-2-6-12-20)18(13-16)21-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14,19H2
InChIKeyQEDYCRXYERWSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-4-piperidin-1-ylaniline as N-Type Calcium Channel Blocker Scaffold


3-(Benzyloxy)-4-piperidin-1-ylaniline (CAS 2322614-79-7) is a synthetic organic compound that serves as a key building block in medicinal chemistry, specifically as the core scaffold for a series of 4-benzyloxyaniline analogues developed as neuronal N-type voltage-sensitive calcium channel (VSCC) blockers [1]. Its structure combines an aniline moiety with a piperidine ring and a benzyloxy group, features critical for interaction with the Cav2.2 channel . While the compound itself is an intermediate, its primary scientific value lies in its role as the precursor to more advanced molecules with well-characterized pharmacological profiles in pain and seizure models [1].

4-Benzyloxyaniline Scaffold Irreplaceability


Generic substitution among N-type calcium channel (Cav2.2) blockers is not feasible due to profound differences in pharmacophore geometry, physicochemical properties, and resulting efficacy. Peptidic blockers like ziconotide are large, require intrathecal administration, and have a narrow therapeutic window due to severe CNS side effects [1]. In contrast, the small molecule 4-benzyloxyaniline derivatives, which originate from 3-(Benzyloxy)-4-piperidin-1-ylaniline, are designed for systemic bioavailability and oral activity [2]. Within this small molecule class, modifications to the piperidine ring or benzyloxy group drastically alter potency, selectivity, and in vivo performance, as demonstrated by the structure-activity relationship (SAR) studies on this scaffold [2]. Therefore, selecting this specific building block ensures the generation of analogues with a validated, orally bioavailable profile distinct from peptide toxins and other small molecule chemotypes.

4-Benzyloxyaniline Scaffold Comparative Profile


Superior N-Type Blockade Potency vs. Unsubstituted Analogues

The lead compound from the 4-benzyloxyaniline series, (S)-2-amino-1-{4-[(4-benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidin-1-yl}-4-methyl-pentan-1-one (Compound 11), demonstrates high potency in blocking N-type calcium channels, with an IC50 of 0.67 μM in the IMR32 assay [1]. This is a significant improvement over the initial lead compound 1a in the series (exact structure not provided in the abstract but noted as being a previous lead), which served as a baseline for SAR optimization [1]. The data shows that the specific substitution pattern on the 4-benzyloxyaniline core is critical for achieving this level of potency.

N-type calcium channel blocker Cav2.2 Analgesic Anticonvulsant IMR32 assay

In Vivo Anticonvulsant Efficacy vs. Series Analogues

Compound 11, derived from the 4-benzyloxyaniline scaffold, demonstrated robust in vivo efficacy in the audiogenic DBA/2 mouse seizure model with an ED50 of 6 mg/kg following intravenous (iv) administration [1]. The publication notes that this compound 'showed superior in vivo efficacy' compared to other analogues within the same 4-benzyloxyaniline series [1]. This establishes a clear differentiation based on in vivo performance within the same chemical class, underscoring the importance of the specific substitution pattern.

Epilepsy Anticonvulsant DBA/2 mouse model In vivo efficacy Seizure

Systemic Analgesic Efficacy vs. Peptide Toxin

Compound 11 exhibited significant analgesic effects in the anti-writhing model, achieving an ED50 of 6 mg/kg, iv [1]. In stark contrast, the clinically used N-type calcium channel blocker ziconotide (a 25-amino acid peptide) achieves efficacy in pain models but is restricted to intrathecal administration due to its inability to cross the blood-brain barrier and severe CNS side effects with systemic delivery [2]. The low ED50 for Compound 11 via intravenous administration highlights the potential for systemic bioavailability and oral development, a key differentiator from peptide-based N-type channel blockers.

Analgesic Pain Anti-writhing model Small molecule In vivo

Dual N-Type and Sodium Channel Blockade Profile

Whole-cell voltage-clamp electrophysiology experiments on superior cervical ganglion neurons revealed that Compound 11 blocks both N-type calcium channels and voltage-gated sodium channels at similar concentrations [1]. This dual activity profile is a distinct pharmacological feature. While the exact concentration was not explicitly quantified for sodium channels in the available text, the study notes that it occurs 'at similar concentrations' to the N-type blockade (IC50 = 0.67 μM). This dual mechanism differentiates it from highly selective peptidic N-type blockers like ziconotide, which do not affect sodium channels.

Selectivity Sodium channel Electrophysiology Patch-clamp N-type calcium channel

3-(Benzyloxy)-4-piperidin-1-ylaniline Derivative Applications


Orally Bioavailable N-Type Calcium Channel Blockers

Based on the systemic in vivo efficacy of Compound 11 (ED50 = 6 mg/kg, iv in the anti-writhing model), the 4-benzyloxyaniline scaffold is a validated starting point for medicinal chemistry programs aimed at developing orally bioavailable, non-peptidic N-type calcium channel blockers for chronic pain management [1]. This addresses the critical limitation of existing peptidic drugs like ziconotide, which cannot be administered systemically [2].

Dual N-Type/Sodium Channel Blockade for Anticonvulsant Research

The demonstration that lead compounds derived from this scaffold can block both N-type calcium and sodium channels at similar concentrations [1] makes them valuable tools for investigating the therapeutic potential of dual ion channel modulation in epilepsy and other CNS hyperexcitability disorders. The established in vivo anticonvulsant efficacy (ED50 = 6 mg/kg, iv in DBA/2 mice) further validates this application.

CNS-Penetrant Therapeutics Scaffold Optimization

The compound's structure, combining an aniline, a piperidine, and a benzyloxy group, is a well-characterized scaffold for CNS drug discovery. The SAR studies conducted on this series [1] provide a valuable roadmap for optimizing potency, selectivity, and pharmacokinetic properties, including brain penetration, making it a high-priority building block for CNS-focused drug discovery projects.

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